
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide, also known as DNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DNFA is a member of the acetanilide family and is widely used as a herbicide due to its selective action against certain weed species. However, recent research has shown that DNFA has several other potential applications that are yet to be explored.
作用機序
The exact mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and weeds. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes. In plants, this compound has been shown to regulate the expression of certain genes that are involved in plant growth and development.
実験室実験の利点と制限
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly selective in its action, which makes it an ideal tool for studying specific biological processes. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. This compound is a potent herbicide and can be harmful to humans and animals if not handled properly.
将来の方向性
There are several future directions for research on 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide. In medicine, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases. In agriculture, research is needed to explore the potential use of this compound as a plant growth regulator and as a treatment for plant diseases caused by fungi and bacteria. Additionally, research is needed to develop safer and more effective herbicides that can replace the use of this compound in agriculture.
合成法
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the preparation of 2,4-dimethyl-6-nitrophenol, which is then converted into 2,4-dimethyl-6-nitrophenoxyacetic acid. The final step involves the coupling of 2,4-dimethyl-6-nitrophenoxyacetic acid with 2-fluoroaniline to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties and has been investigated as a potential treatment for several types of cancer, including breast and lung cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound is widely used as a herbicide due to its selective action against certain weed species. However, recent research has shown that this compound has the potential to be used as a plant growth regulator and as a treatment for plant diseases caused by fungi and bacteria.
特性
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-6-4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASRBNNUOUKLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
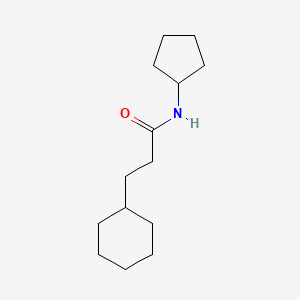
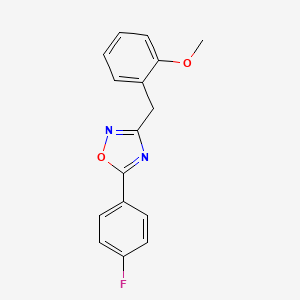
![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
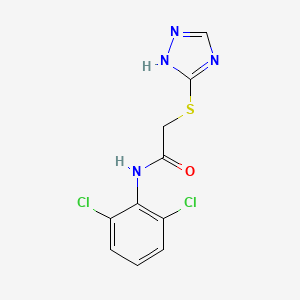
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)

![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)

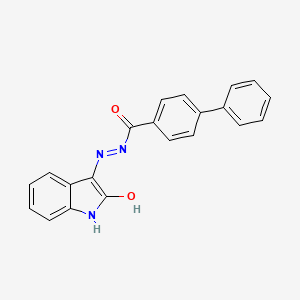
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
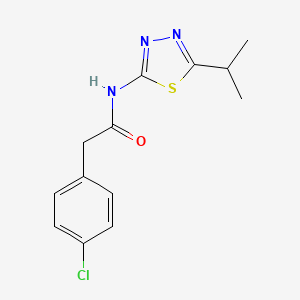

![3-isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5737258.png)
